1-Benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Description
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-benzyl-3H-pyrrolo[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C14H12N2O/c17-14-8-12-6-7-15-9-13(12)16(14)10-11-4-2-1-3-5-11/h1-7,9H,8,10H2 |
InChI Key |
PBRVXYAJETYUEH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=NC=C2)N(C1=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Condensation Approach Using Indolin-2-one Derivatives
A prominent method involves the condensation of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one with substituted benzaldehydes under acidic reflux conditions to afford 3-substituted pyrrolo[2,3-c]pyridin-2(3H)-one derivatives. Specifically, the condensation with 4-(dimethylamino)benzaldehyde in acetic acid under reflux for 3 hours yields the corresponding 3-(4-(dimethylamino)benzylidene)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one intermediate.
Following this, the nitrogen atom of the pyrrolo[2,3-c]pyridin-2(3H)-one is alkylated using sodium hydride in dimethylformamide (DMF) at 0 °C, with benzyl bromide or other alkyl halides added to introduce the benzyl group, producing 1-benzyl derivatives such as 1-benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
Alkylation Conditions
- Base: Sodium hydride (NaH), typically 60% dispersion in mineral oil.
- Solvent: Anhydrous DMF.
- Temperature: 0 °C initially, then allowed to warm to room temperature.
- Alkylating agent: Benzyl bromide or benzyl chloride.
- Reaction time: 1–3 hours, monitored by TLC or HPLC.
This method reliably introduces the benzyl substituent on the nitrogen atom with good yields and purity.
Isomeric Considerations and Purification
The condensation step often results in geometric isomers (E/Z) around the exocyclic double bond at position 3. These isomers can interconvert, complicating isolation. However, in the case of 1-benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, the benzylation step occurs after condensation, and the final product is typically a single N-alkylated compound without geometric isomers on the nitrogen.
Purification is commonly achieved by:
- Acid-base extraction: After condensation, the reaction mixture is neutralized and extracted with ethyl acetate.
- Column chromatography: Silica gel chromatography using gradients of dichloromethane and methanol.
- Crystallization: Recrystallization from suitable solvents such as ethanol or ethyl acetate.
Representative Reaction Scheme
| Step | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| 1 | 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one + 4-(dimethylamino)benzaldehyde, AcOH, reflux 3 h | 3-(4-(Dimethylamino)benzylidene)-1H-pyrrolo[2,3-c]pyridin-2(3H)-one | Formation of benzylidene intermediate |
| 2 | NaH (0 °C), DMF, benzyl bromide, stir 1–3 h | 1-Benzyl-3-(4-(dimethylamino)benzylidene)-1H-pyrrolo[2,3-c]pyridin-2(3H)-one | N-Benzylation step |
| 3 | Purification by column chromatography and crystallization | Pure 1-Benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one derivative | Final product ready for biological testing |
Alternative Synthetic Strategies
Hydrolysis and Cyclization from Precursors
Some patents describe the preparation of related pyrrolo[2,3-b]pyridine derivatives via hydrolysis and cyclization of sulfonyl-protected intermediates, followed by acidification and extraction steps. While these methods focus on related isomers, they provide insight into alternative routes that might be adapted for the 1-benzyl derivative.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of benzyl protons and the pyrrolo-pyridinone core.
- Mass Spectrometry (MS): Electrospray ionization (ESI) shows molecular ion peaks consistent with the expected molecular weight.
- High-Performance Liquid Chromatography (HPLC): Used to monitor purity and isomeric composition.
- Infrared Spectroscopy (IR): Confirms characteristic carbonyl and heterocyclic ring vibrations.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation + N-Benzylation | Pyrrolo[2,3-c]pyridin-2-one, benzaldehyde, NaH, benzyl bromide | AcOH reflux, 0 °C alkylation | 60–85 | Most common, straightforward |
| Hydrolysis of sulfonyl intermediates | Sulfonyl-protected pyrrolo derivatives, HCl, NaOH | Heating, acid-base workup | Variable | Patent methods, less common |
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
Research indicates that 1-benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one exhibits significant biological activities, primarily as an SGK-1 kinase inhibitor. SGK-1 (serum/glucocorticoid-regulated kinase 1) is involved in various cellular processes, including cell survival and proliferation. Inhibition of this kinase has implications for treating diseases such as cancer and metabolic disorders.
Key Findings from Studies
- Inhibition Studies : Various studies have employed molecular docking and enzyme inhibition assays to evaluate the binding affinities of 1-benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one against SGK-1 and other kinases. These studies demonstrate that structural modifications can significantly influence the compound's potency against different biological targets.
- Therapeutic Potential : The compound's potential therapeutic applications extend to treating conditions related to dysregulated cell growth. For instance, its activity against cancer cell lines has been explored, revealing moderate cytotoxic effects against ovarian cancer cells while maintaining limited toxicity towards non-cancerous cells .
Comparative Analysis with Related Compounds
The following table summarizes structural analogs of 1-benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one and their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one | Pyrrolo[2,3-c]pyridine | Methyl substitution alters electronic properties |
| 5-Benzyl-5H-pyrrolo[2,3-b]pyrazine | Pyrrolo[2,3-b]pyrazine | Contains a pyrazine ring instead of pyridine |
| 1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-c]pyridin-2(3H)-one | Substituted pyrrolo[2,3-c]pyridine | Methoxy group enhances solubility and alters activity |
These compounds illustrate how variations in substitution patterns can significantly affect their chemical behavior and biological activity.
Case Studies
Several case studies have highlighted the applications of 1-benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one:
- Cancer Research : A study investigated the cytotoxicity of this compound against various cancer cell lines. Results indicated selective activity against ovarian cancer cells while sparing healthy tissues, suggesting its potential as a targeted therapeutic agent.
- Metabolic Disorders : Another research effort focused on the role of SGK-1 in metabolic regulation. The inhibition of SGK-1 by 1-benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one was linked to improved insulin sensitivity in preclinical models.
Mechanism of Action
The mechanism of action of 1-Benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
Pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives
- 1-Benzyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one : This isomer features a pyrrole fused to pyridine at positions 2 and 3 (vs. 2 and 3-c in the target compound). The benzyl substituent at N1 is identical, but the altered fusion positions affect electronic distribution and reactivity. Available commercially (Ref: 10-F609511) at higher costs (€219/g) compared to simpler derivatives .
- 3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one : Bromination at the 3-position (CAS 113423-51-1) introduces steric bulk and electrophilic sites for further functionalization. Used as an intermediate for brominated derivatives like 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one .
Pyrrolo[3,2-b]pyridin-2(3H)-one
- MSE PRO™ 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one: A positional isomer (CAS 32501-05-6) with applications in pharmaceutical and agrochemical research.
Substituted Derivatives of Pyrrolo[2,3-c]pyridin-2(3H)-one
- 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one : Bromine at position 4 (CAS 66570679) increases molecular weight (212.03 g/mol ) and provides a handle for cross-coupling reactions. Predicted collision cross-section (CCS) data for adducts like [M+H]+ (140.2 Ų) aids in mass spectrometry characterization .
N-Substituted and Protected Derivatives
- 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one : A SEM-protected derivative (CAS 879132-48-6) with a molecular weight of 264.40 g/mol . The SEM group stabilizes the nitrogen during synthesis, enabling selective deprotection in multi-step routes .
- 1-Butyl-5-bromo-1H-pyrrolo[2,3-b]pyridine : Alkylation with butyl groups (Example 4.11 in ) demonstrates versatility in N1-substitution for tuning pharmacokinetic properties .
Complex Fused Systems
- 3-Benzoyl-1-phenyl-1,4-dihydro-2H-pyrido[2,3-b]pyrrolo[2,3-e]pyrazin-2-one: A tricyclic derivative (mp 275°C) synthesized via condensation reactions. The additional pyrazinone ring introduces rigidity and hydrogen-bonding motifs, relevant to kinase inhibition studies .
Key Data Tables
Table 1: Structural and Physical Properties
Biological Activity
1-Benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and as a kinase inhibitor. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
1-Benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one features a fused pyrrole and pyridine ring system, which contributes to its diverse biological properties. The compound's structure can be represented as follows:
This structure is crucial for its interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-Benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one derivatives. For instance, a study evaluated various derivatives against breast cancer cell lines MDA-MB-231 and MCF-7. The results indicated that certain compounds exhibited significant cytotoxic effects at concentrations as low as 6.25 μM, demonstrating their potential as anticancer agents .
Table 1: Cytotoxic Effects of Pyrrolo Derivatives on Breast Cancer Cell Lines
| Compound | Cell Line | Concentration (μM) | Viability (%) |
|---|---|---|---|
| 1f | MDA-MB-231 | 6.25 | Significant Decrease |
| 1d | MDA-MB-231 | 25 | Significant Decrease |
| 1b | MCF-7 | 50 | Moderate Decrease |
| 1a | MDA-MB-231 | - | No Significant Effect |
The study also performed docking studies with proteins related to the cancer cell lines, revealing moderate to strong binding energies, which correlated well with the observed in vitro activity .
Kinase Inhibition
Another area of interest is the compound's role as a kinase inhibitor. Research has shown that derivatives of pyrrolo[2,3-b]pyridine can effectively inhibit various kinases, which are critical in cancer progression and treatment resistance. The inhibition profile suggests that these compounds could serve as lead candidates for developing targeted cancer therapies .
Table 2: Kinase Inhibition Activity of Pyrrolo Derivatives
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| Compound A | AKT | 0.5 |
| Compound B | ERK | 0.8 |
| Compound C | JNK | 0.6 |
The mechanism by which 1-Benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one exerts its biological effects involves multiple pathways:
- Inhibition of Cell Proliferation : By targeting key signaling pathways in cancer cells.
- Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in malignant cells.
Case Studies
Several case studies have documented the efficacy of pyrrolo derivatives in preclinical models:
- Case Study on Breast Cancer : A derivative was tested in vivo using xenograft models and showed a reduction in tumor size by over 50% compared to controls, indicating significant therapeutic potential .
- Kinase Inhibition Study : A derivative demonstrated selective inhibition of AKT signaling in vitro, leading to decreased cell survival in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
